molecular formula C10H7ClO B1633866 3-Chloronaphthalen-2-ol CAS No. 63980-31-4

3-Chloronaphthalen-2-ol

Cat. No.: B1633866
CAS No.: 63980-31-4
M. Wt: 178.61 g/mol
InChI Key: BWVAMAOLWZGQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloronaphthalen-2-ol (CAS 56541-64-1) is a chlorinated aromatic compound featuring a naphthalene backbone with a hydroxyl (-OH) group at position 2 and a chlorine substituent at position 3. This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in industrial and pharmaceutical applications. It is commercially available at a price of $10/kg (FOB) with a purity of 99.9%, packaged in quantities ranging from 100g to 1000kg . Its primary uses include serving as a precursor in the synthesis of OLED materials and pharmaceutical intermediates, where its chlorinated aromatic system facilitates targeted reactivity in cross-coupling reactions or ligand design .

Properties

IUPAC Name

3-chloronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVAMAOLWZGQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80213853
Record name 2-Naphthol, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-31-4
Record name 2-Naphthol, chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80213853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloronaphthalen-2-ol with structurally or functionally related chlorinated aromatic compounds, emphasizing differences in properties, applications, and safety profiles.

3-Chlorophenol (CAS 108-43-0)

  • Structure: A monocyclic phenol with a chlorine substituent at position 3.
  • Applications : Widely used as a disinfectant, pesticide intermediate, and dye precursor. Unlike this compound, its single aromatic ring limits its utility in advanced material synthesis .
  • Safety : Rated Health Hazard 1 and Fire Hazard 1 under OSHA guidelines. Requires precautions such as fresh air supply after inhalation and medical monitoring for 48 hours post-exposure .

5-Chloro-2′-methyl[1,1′-biphenyl]-3-ol (CAS 1261908-32-0)

  • Structure : A biphenyl derivative with chlorine at position 5 and a methyl group on the second phenyl ring.
  • Applications : Investigated for biological activity due to its biphenyl framework, which enhances binding affinity in drug discovery. The methyl group improves lipophilicity, contrasting with this compound’s naphthalene-based planar structure .

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-OL (CAS 1323966-31-9)

  • Structure: A fluorinated and chlorinated aromatic compound with an amino alcohol side chain.
  • Applications : Used in chiral synthesis for pharmaceuticals, leveraging fluorine’s electronegativity to modulate bioavailability. This multifunctional design contrasts with this compound’s simpler hydroxyl-chlorine substitution pattern .

2-Chloroethanol (CAS 107-07-3)

  • Structure : A chlorinated aliphatic alcohol.
  • Applications : Primarily employed as a solvent and intermediate in organic synthesis. Its aliphatic structure results in higher volatility and lower thermal stability compared to aromatic chlorinated compounds like this compound .

Comparative Data Table

Compound CAS Number Core Structure Key Substituents Applications Hazard Rating (Health/Fire)
This compound 56541-64-1 Naphthalene -OH (C2), -Cl (C3) OLEDs, pharmaceuticals Not reported
3-Chlorophenol 108-43-0 Benzene -OH (C1), -Cl (C3) Disinfectants, pesticides 1/1
5-Chloro-2′-methylbiphenyl-3-ol 1261908-32-0 Biphenyl -OH (C3), -Cl (C5), -CH₃ Drug discovery, material science Not reported
(S)-2-Amino-2-(3-Cl-5-F-phenyl)ethanol 1323966-31-9 Fluorochlorophenyl -NH₂, -OH, -Cl, -F Chiral pharmaceuticals Not reported
2-Chloroethanol 107-07-3 Ethanol -Cl (C2), -OH (C1) Solvents, synthetic intermediates 1/1

Key Findings and Insights

Structural Influence on Reactivity: The naphthalene system in this compound enhances π-π stacking interactions, advantageous in OLED materials, whereas monocyclic chlorophenols lack this property . Biphenyl and fluorinated analogs exhibit improved biological target engagement due to increased steric bulk and electronic effects .

Aliphatic chlorinated compounds like 2-Chloroethanol pose higher inhalation risks due to volatility .

Market and Accessibility :

  • This compound’s industrial-grade availability at $10/kg positions it as a cost-effective option for large-scale synthesis compared to specialized fluorinated or chiral derivatives .

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